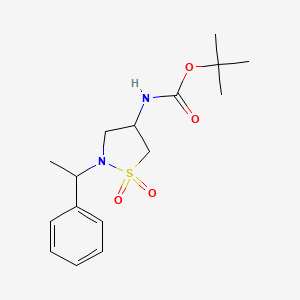
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is a chemical compound with the molecular formula C16H24N2O4S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate typically involves the reaction of phenylglycinol with t-butyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2-hydroxy-1-phenylethyl)carbamate: This compound is similar in structure but lacks the isothiazolidinone ring.
Tert-butyl (S)-(2-amino-1-phenylethyl)carbamate acetate: Another related compound with a different functional group arrangement.
Uniqueness
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is unique due to its isothiazolidinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its diverse applications in research and industry .
Propriétés
Formule moléculaire |
C16H24N2O4S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
tert-butyl N-[1,1-dioxo-2-(1-phenylethyl)-1,2-thiazolidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-12(13-8-6-5-7-9-13)18-10-14(11-23(18,20)21)17-15(19)22-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,17,19) |
Clé InChI |
XXROKEXUCZHNEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(CS2(=O)=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


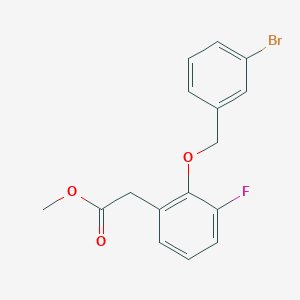
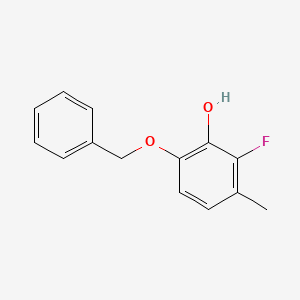
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
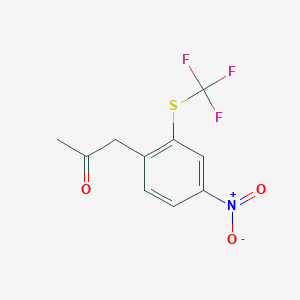
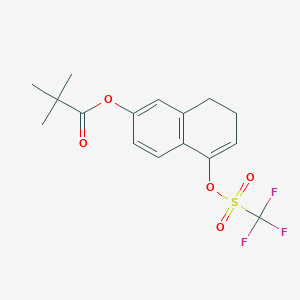
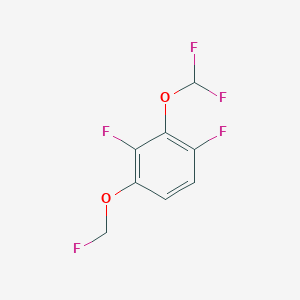
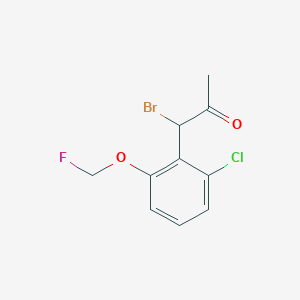
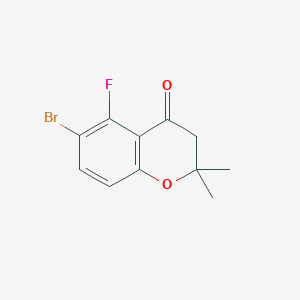
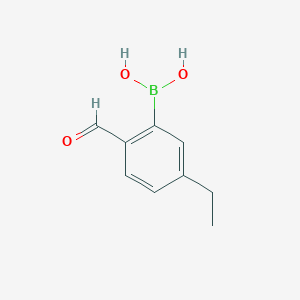
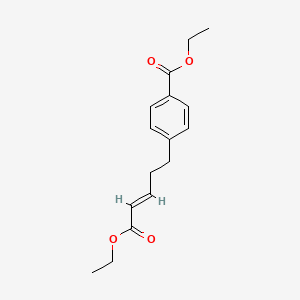
![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)

